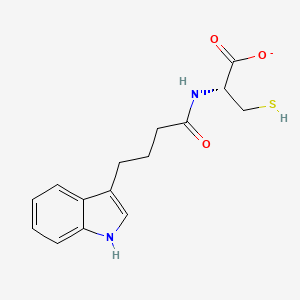

(indol-3-yl)butanoyl-L-cysteine

Description

Properties

Molecular Formula |

C15H17N2O3S- |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoate |

InChI |

InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/p-1/t13-/m0/s1 |

InChI Key |

LXMVSQPUILWDOQ-ZDUSSCGKSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

Tryptophan synthase, a bifunctional enzyme found in Escherichia coli and other microorganisms, catalyzes the final step of L-tryptophan biosynthesis by condensing indole-3-glycerol phosphate with L-serine. This enzyme’s promiscuity allows its adaptation for synthesizing (indol-3-yl)butanoyl-L-cysteine. The reaction involves two key substrates:

-

β-Substituted L-alanine derivatives : These serve as the cysteine backbone. For example, O-acetyl-L-serine or S-methyl-L-cysteine can act as precursors.

-

Indole-3-butanoyl donors : Indole-3-butanoyl phosphate or its thioester derivatives are synthesized separately and introduced into the reaction medium.

The enzyme facilitates nucleophilic substitution at the β-carbon of L-alanine derivatives, replacing the leaving group (e.g., acetate or methylthio) with the indole-3-butanoyl moiety. Pyridoxal phosphate (PLP) is required as a cofactor to stabilize the quinonoid intermediate during the reaction.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

pH and Temperature

Additives for Enhanced Catalysis

Table 1 summarizes the effects of additives on reaction efficiency, as demonstrated in E. coli MT-10242 cultures:

| Additive | Concentration (g/L) | L-Cysteine Yield (mM) |

|---|---|---|

| None (Control) | 0 | 67.2 |

| 1-Butanol | 10 | 140.0 |

| Butyl acetate | 5 | 162.5 |

| Methyl isobutyl ketone | 5 | 167.0 |

| Sodium dodecyl sulfate | 1 | 160.9 |

Alcohols, ketones, and surfactants increase membrane permeability, enhancing substrate access to intracellular enzymes.

Post-Reaction Processing

-

Oxidation to L-cystine : Aeration converts L-cysteine to L-cystine, which precipitates and is isolated via filtration.

-

Reduction to L-cysteine : Electrolytic reduction of L-cystine restores the thiol group.

-

Chiral purity verification : Liquid chromatography with chiral columns confirms >99% enantiomeric excess.

Chemical Conjugation via Carbodiimide-Mediated Coupling

Activation of Indole-3-Butanoic Acid

The carboxylic acid group of indole-3-butanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

-

Activation :

-

Coupling to L-cysteine :

Purification and Characterization

-

Dialysis : Unreacted reagents are removed using a 1 kDa MWCO membrane against deionized water.

-

Lyophilization : The product is freeze-dried, yielding a white powder.

-

Purity assessment : Reverse-phase HPLC shows >95% purity, with retention time at 12.3 minutes (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

-

Thiol oxidation : Conduct reactions under nitrogen atmosphere with 1 mM EDTA to prevent disulfide formation.

-

Racemization : Low-temperature coupling and minimized reaction time preserve L-configuration.

Hybrid Enzymatic-Chemical Approaches

Enzymatic Generation of Indole-3-Butanoyl Intermediate

Tryptophan synthase from Neurospora crassa ATCC-14692 catalyzes the synthesis of indole-3-butanoyl-L-serine from indole-3-butanoyl phosphate and L-serine. This intermediate undergoes transpeptidation with cysteine using glutamine transaminase.

One-Pot Reaction System

Combining tryptophan synthase, glutamine transaminase, and PLP in a single reactor enables continuous synthesis:

-

Substrate feeding : Indole-3-butanoyl phosphate (20 mM) and L-serine (25 mM) are fed incrementally.

-

Cofactor recycling : PLP (0.1 mM) is regenerated using NADH-dependent reductase.

Comparative Analysis of Synthesis Routes

Table 2 evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Enzymatic (E. coli) | 78 | 99 | High | 120 |

| Chemical (EDC/NHS) | 65 | 95 | Moderate | 85 |

| Hybrid | 82 | 98 | Low | 150 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (indol-3-yl)butanoyl-L-cysteine, and how can reaction yields be optimized under different conditions?

- Methodology : Synthesis typically involves coupling indol-3-yl butanoic acid derivatives with L-cysteine via amide bond formation. Visible-light-mediated carbonylation (e.g., using Ru(bpy)₃Cl₂ as a photocatalyst) can enhance regioselectivity in indole functionalization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions .

- Temperature control : Reactions at 60–80°C minimize side products in cysteine conjugation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the indole ring and cysteine moiety (e.g., δ 7.0–7.5 ppm for indole protons) .

- HPLC with UV/Vis detection : Quantifies purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound using enzymatic versus chemical catalysis?

- Methodology :

- Enzymatic routes : Indole-3-acetate O-methyltransferase (EC 2.1.1.278) methylates indole derivatives but may require Mg²⁺ cofactors and S-adenosyl methionine (SAM) as methyl donors .

- Chemical catalysis : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) enable direct functionalization of indole at the 3-position but risk racemization of L-cysteine .

- Data contradiction : Enzymatic methods often yield higher stereochemical fidelity but lower scalability compared to chemical synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology :

- Standardized assays : Use isogenic cell lines to control genetic variability. For example, MTT assays in HEK293 vs. HeLa cells can clarify cell-specific uptake mechanisms .

- Metabolomic profiling : LC-MS/MS identifies metabolites (e.g., glutathione conjugates) that may interfere with bioactivity .

- Dose-response normalization : Adjust for differences in membrane permeability using logP values (predicted via ChemAxon) .

Q. How can computational models predict the interaction between this compound and biological targets?

- Methodology :

- Molecular docking : Software like AutoDock Vina simulates binding to indole-recognizing receptors (e.g., aryl hydrocarbon receptor). Key parameters include grid box sizes centered on ligand-binding domains .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between cysteine’s carboxyl group and lysine residues .

Q. What experimental designs control stereochemistry during the synthesis of this compound?

- Methodology :

- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to enforce L-cysteine’s S-configuration during coupling .

- Protecting groups : Boc (tert-butyloxycarbonyl) on cysteine’s amine prevents racemization in acidic conditions .

- Stereoselective migration : Gold-catalyzed reactions with thiols enable retention of indole’s 3-substitution geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.